

In-Depth Technical Guide: 5-Chloro-2-nitrodiphenylamine-¹³C₆

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Compound of Interest

Compound Name: 5-Chloro-2-nitrodiphenylamine-¹³C₆

Cat. No.: B1153998

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Abstract: This document provides a comprehensive technical overview of 5-Chloro-2-nitrodiphenylamine, with a specific focus on its ¹³C₆ isotopically labeled form. 5-Chloro-2-nitrodiphenylamine is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] The ¹³C₆ labeled variant is of particular importance in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard in quantitative mass spectrometry assays, where its distinct mass allows for precise differentiation from its unlabeled counterpart. This guide covers its molecular structure, physicochemical properties, synthesis protocols, and analytical characterization methods. While specific experimental data for the ¹³C₆ isotopologue is not widely published, this paper extrapolates the known data from the unlabeled compound and outlines the expected analytical differences.

Chemical Identity and Physicochemical Properties

5-Chloro-2-nitrodiphenylamine is an organic compound featuring a diphenylamine core substituted with a chlorine atom and a nitro group.[1] The ¹³C₆ designation indicates that one of the phenyl rings has been synthesized using Carbon-13 isotopes, a critical feature for tracer studies.

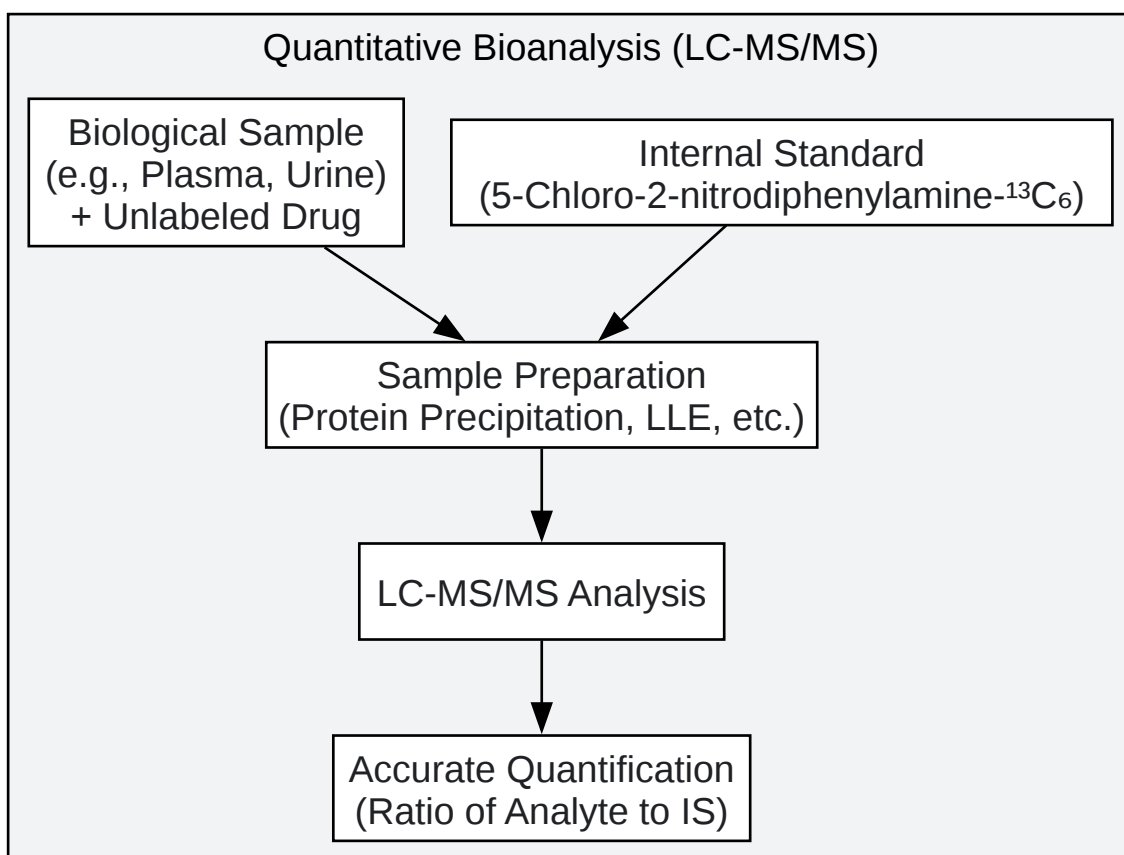
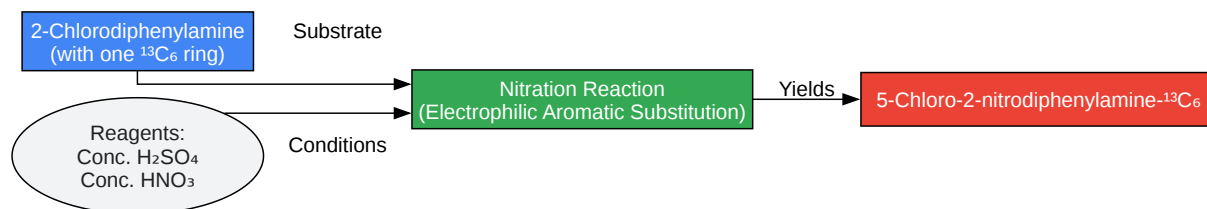
Table 1: Physicochemical Properties of 5-Chloro-2-nitrodiphenylamine

Property	Value	Source(s)
CAS Number	25781-92-4 (for unlabeled)	[1][3][4]
Molecular Formula	C ₆ ¹³ C ₆ H ₉ ClN ₂ O ₂	[1][3][4]
Molecular Weight	~254.66 g/mol (¹² C: 248.66 g/mol)	[1][3][5]
IUPAC Name	5-chloro-2-nitro-N-(phenyl- ¹³ C ₆)aniline	[1][3]
Appearance	Orange-red crystalline powder	[2][6]
Melting Point	110-114 °C	[2][6][7]
Boiling Point	370.4 ± 32.0 °C (Predicted)	[2][6][7]
Solubility	Slightly soluble in Chloroform, very slightly in Methanol (heated)	[7]
InChI Key	FPKHZBVGKMTUHB-UHFFFAOYSA-N (for unlabeled)	[1][3]

Note: The molecular weight is calculated based on the substitution of six ¹²C atoms with ¹³C atoms.

Molecular Structure

The structure consists of two phenyl rings linked by a secondary amine. One ring is substituted at the 2-position with a nitro group (NO₂) and at the 5-position with a chlorine atom (Cl). In the ¹³C₆ isotopologue, all six carbon atoms of the unsubstituted phenyl ring are Carbon-13.



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